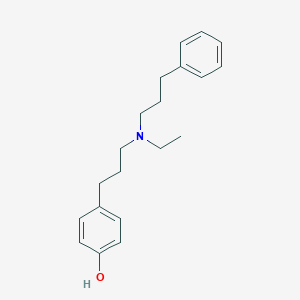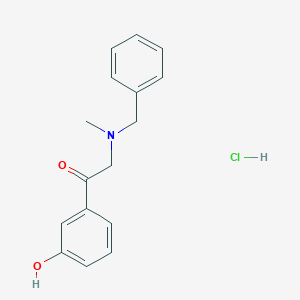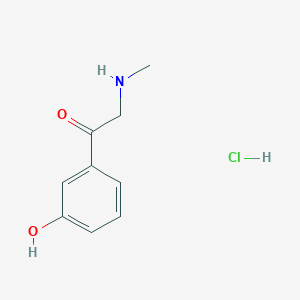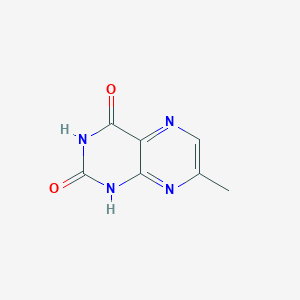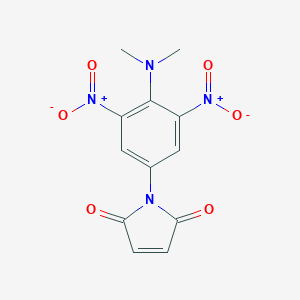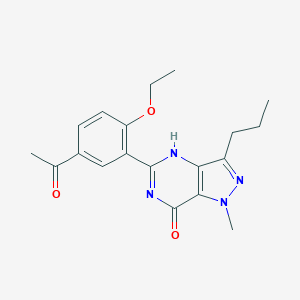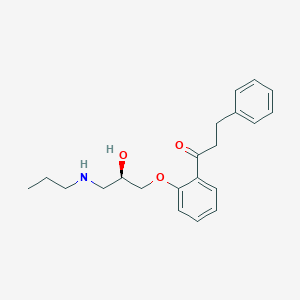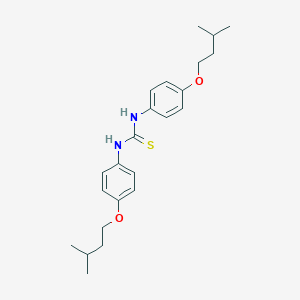
Tiocarlide
Vue d'ensemble
Description
Thiocarlide, also known as isoxyl, is a thiourea derivative that has been used in the treatment of tuberculosis. It inhibits the synthesis of oleic acid and tuberculostearic acid, which are essential components of the mycobacterial cell wall. Thiocarlide has shown considerable antimycobacterial activity in vitro and is effective against multi-drug resistant strains of Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Thiocarlide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various thiourea derivatives.
Biology: Studied for its antimycobacterial properties and its ability to inhibit the synthesis of mycolic acids.
Medicine: Used in the treatment of tuberculosis, especially in cases involving multi-drug resistant strains.
Industry: Employed in the synthesis of active pharmaceutical ingredients and other bioactive compounds .
Mécanisme D'action
Tiocarlide, also known as Thiocarlide or Isoxyl, is a thiourea drug primarily used in the treatment of tuberculosis . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the synthesis of oleic acid and tuberculostearic acid . These fatty acids are crucial components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By inhibiting the synthesis of these fatty acids, this compound disrupts the integrity of the bacterial cell wall, thereby exerting its antimycobacterial activity .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of oleic acid and tuberculostearic acid . This inhibition disrupts the cell wall structure of Mycobacterium tuberculosis, making the bacteria more susceptible to the immune response of the host .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the synthesis of oleic acid and tuberculostearic acid, this compound disrupts the production of essential components of the bacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to the host’s immune response .
Result of Action
The primary result of this compound’s action is the disruption of the cell wall structure of Mycobacterium tuberculosis . This disruption weakens the bacteria, making them more susceptible to the host’s immune response . As a result, this compound has considerable antimycobacterial activity in vitro and is effective against multi-drug resistant strains of Mycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
Tiocarlide inhibits the synthesis of oleic acid and tuberculostearic acid . This interaction with these biomolecules plays a crucial role in its biochemical reactions. The nature of these interactions is such that it disrupts the normal functioning of the bacteria, thereby exerting its antimycobacterial activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its antimycobacterial activity. It influences cell function by inhibiting the synthesis of certain fatty acids, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific targets, leading to the inhibition of mycolic acid biosynthesis . This inhibition disrupts the normal functioning of the bacteria, thereby exerting its antimycobacterial activity .
Temporal Effects in Laboratory Settings
Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it has a stable and long-lasting effect .
Dosage Effects in Animal Models
Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it has a potent antimycobacterial activity at therapeutic doses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of oleic acid and tuberculostearic acid . It interacts with the enzymes involved in these pathways, leading to their inhibition .
Transport and Distribution
Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it is able to reach the site of infection and exert its antimycobacterial activity .
Subcellular Localization
Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it is able to reach the site of infection and exert its antimycobacterial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiocarlide can be synthesized through the reaction of carbon disulfide with primary amines in pure water. This method is highly atom-economic and does not require any catalyst or tedious work-up . Another method involves the reaction of 1,3-bis(4-(3-methylbutoxy)phenyl)thiourea with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of thiocarlide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol for dissolving the reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Thiocarlide undergoes various chemical reactions, including:
Oxidation: Thiocarlide can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Thiocarlide can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiourea derivatives .
Comparaison Avec Des Composés Similaires
Thiocarlide is unique compared to other thiourea derivatives due to its specific mechanism of action and its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. Similar compounds include:
Isoniazid: Another anti-tuberculosis drug that inhibits mycolic acid synthesis.
Ethionamide: Similar to isoniazid, it targets mycolic acid synthesis but has a different mechanism of action.
Thioacetazone: A thiourea derivative with antimycobacterial properties
Thiocarlide stands out due to its dual inhibition of oleic acid and tuberculostearic acid synthesis, making it a valuable drug in the fight against tuberculosis.
Propriétés
IUPAC Name |
1,3-bis[4-(3-methylbutoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBONKHPVHMQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238358 | |
| Record name | Tiocarlide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910-86-1 | |
| Record name | Isoxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiocarlide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiocarlide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 910-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiocarlide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiocarlide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOCARLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M23X81Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




